![molecular formula C20H22N2O4 B11107369 2-[2-(1-adamantyl)ethyl]-5-nitro-1H-isoindole-1,3(2H)-dione CAS No. 313277-54-2](/img/structure/B11107369.png)
2-[2-(1-adamantyl)ethyl]-5-nitro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1-adamantyl)ethyl]-5-nitro-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of adamantane derivatives. Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts unique chemical and physical properties to its derivatives. The compound features a nitro group and an isoindole dione moiety, making it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-adamantyl)ethyl]-5-nitro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the bromination of adamantane to form 1-bromoadamantane, followed by a nucleophilic substitution reaction with ethylamine to yield 1-adamantyl ethylamine. This intermediate is then subjected to nitration to introduce the nitro group, followed by cyclization with phthalic anhydride to form the isoindole dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates and yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-adamantyl)ethyl]-5-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carboxyl groups.
Substitution: The adamantyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Reduction: 2-[2-(1-adamantyl)ethyl]-5-amino-1H-isoindole-1,3(2H)-dione.
Oxidation: 2-[2-(1-adamantyl)ethyl]-5-hydroxy-1H-isoindole-1,3(2H)-dione.
Substitution: Various adamantyl-substituted isoindole derivatives.
Scientific Research Applications
2-[2-(1-adamantyl)ethyl]-5-nitro-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[2-(1-adamantyl)ethyl]-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The adamantyl group provides stability and enhances the compound’s ability to penetrate biological membranes, making it an effective agent in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: A simpler adamantane derivative with a primary amine group.
2-Adamantanone: An adamantane derivative with a ketone functional group.
5-Nitroisoindole: A compound with a similar isoindole structure but lacking the adamantyl group.
Uniqueness
2-[2-(1-adamantyl)ethyl]-5-nitro-1H-isoindole-1,3(2H)-dione is unique due to the combination of the adamantyl group and the nitro-isoindole moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
313277-54-2 |
|---|---|
Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[2-(1-adamantyl)ethyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C20H22N2O4/c23-18-16-2-1-15(22(25)26)8-17(16)19(24)21(18)4-3-20-9-12-5-13(10-20)7-14(6-12)11-20/h1-2,8,12-14H,3-7,9-11H2 |
InChI Key |
YMHXMMYJGVOYDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCN4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Chlorophenyl)-N-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11107290.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11107303.png)
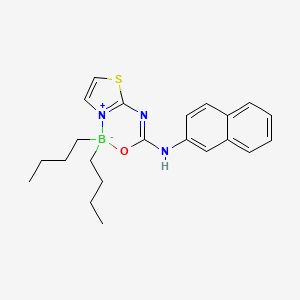
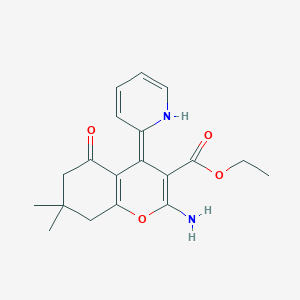
![7-amino-5-(5-nitrothiophen-2-yl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11107319.png)
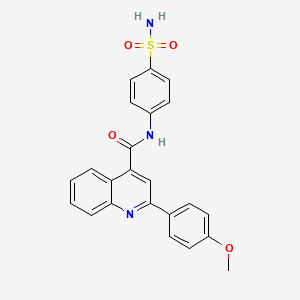

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2,3-difluorobenzamide](/img/structure/B11107347.png)
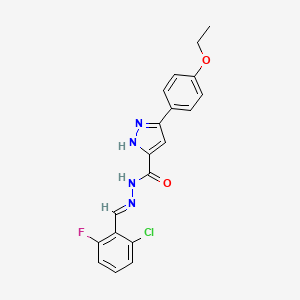
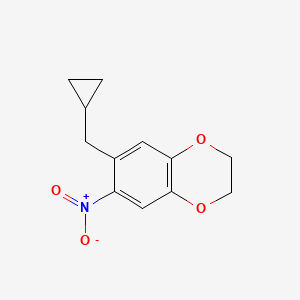
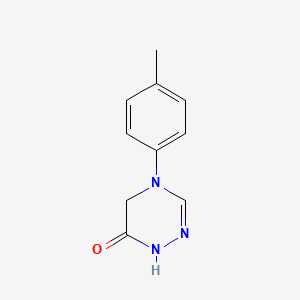
![(4Z,4'Z)-2,2'-benzene-1,4-diylbis{4-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one}](/img/structure/B11107362.png)
![(5Z,5'Z)-2,2'-piperazine-1,4-diylbis[5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B11107368.png)
![1-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B11107385.png)
